molecular formula C15H13N3O3 B14609455 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid CAS No. 57527-46-5

2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid

Katalognummer: B14609455
CAS-Nummer: 57527-46-5
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: JJYMOGJBZMCAQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid is an organic compound with the molecular formula C₁₅H₁₃N₃O₃ It is known for its unique structure, which includes a phenylhydrazinylidene group and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid typically involves the reaction of phenylhydrazine with acetyl chloride to form the phenylhydrazinylidene intermediate. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

57527-46-5

Molekularformel

C15H13N3O3

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-[[2-(phenylhydrazinylidene)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H13N3O3/c19-14(10-16-18-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(20)21/h1-10,18H,(H,17,19)(H,20,21)

InChI-Schlüssel

JJYMOGJBZMCAQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN=CC(=O)NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.